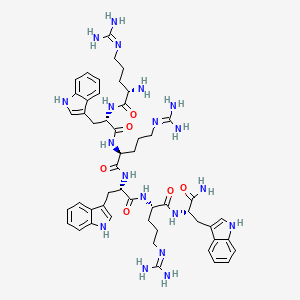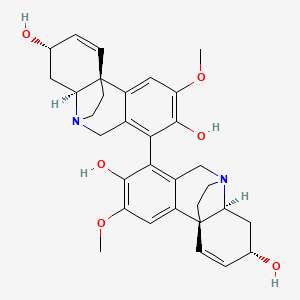
Zharp2-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zharp2-1 is a novel and potent inhibitor of receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This compound has shown significant potential in preclinical models for the treatment of inflammatory bowel disease (IBD). This compound effectively blocks the function of RIPK2 kinase and NOD-mediated NF-κB/MAPK activation, making it a promising candidate for further development in therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zharp2-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, ensuring high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This would include the use of automated reactors, precise temperature control, and high-purity reagents to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Zharp2-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Zharp2-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of RIPK2 and its role in various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of inflammation and immune response.
Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory bowel disease and other inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK2
Mecanismo De Acción
Zharp2-1 exerts its effects by inhibiting the activity of receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This inhibition blocks the NOD-mediated NF-κB/MAPK signaling pathways, which are crucial for the transcription of inflammatory cytokines. By preventing the activation of these pathways, this compound reduces the production of pro-inflammatory cytokines and alleviates inflammation .
Comparación Con Compuestos Similares
Similar Compounds
GSK2983559: Another RIPK2 inhibitor with similar therapeutic potential but lower solubility compared to Zharp2-1.
RIPK2-IN-3: A compound with similar inhibitory effects on RIPK2 but different pharmacokinetic properties.
Tuxobertinib: Another kinase inhibitor with overlapping targets but distinct chemical structure
Uniqueness of this compound
This compound stands out due to its superior solubility and favorable pharmacokinetic profile. These properties make it more effective in preclinical models and suggest a higher potential for successful therapeutic development. Additionally, this compound has shown better efficacy in reducing inflammation and cytokine production compared to other similar compounds .
Propiedades
Fórmula molecular |
C19H18N3O2PS |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
N-(6-dimethylphosphoryl-7-methoxyquinolin-4-yl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C19H18N3O2PS/c1-24-17-10-15-13(9-18(17)25(2,3)23)14(6-7-20-15)22-12-4-5-19-16(8-12)21-11-26-19/h4-11H,1-3H3,(H,20,22) |
Clave InChI |
SCBFIYRRWCWQAT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC=CC(=C2C=C1P(=O)(C)C)NC3=CC4=C(C=C3)SC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





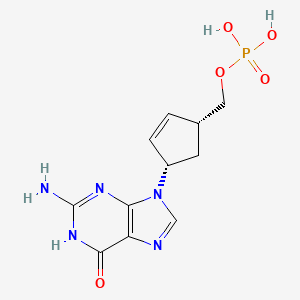
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12370939.png)
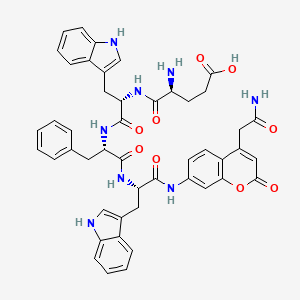
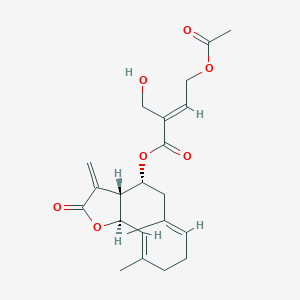
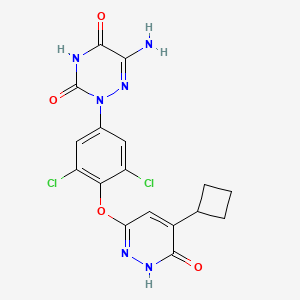
![(4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one](/img/structure/B12370956.png)
![N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide](/img/structure/B12370961.png)

![N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide](/img/structure/B12370983.png)
